molecular formula C21H32O5 B123576 Hydrallostane CAS No. 516-41-6

Hydrallostane

Cat. No. B123576
CAS RN: 516-41-6
M. Wt: 364.5 g/mol
InChI Key: ACSFOIGNUQUIGE-SERXDUEGSA-N
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Description

Hydrallostane is a compound with the molecular formula C21H32O5 . It is also known by other names such as 5alpha-Dihydrocortisol and Allodihydrohydrocortisone . The molecular weight of Hydrallostane is 364.5 g/mol .


Molecular Structure Analysis

The IUPAC name for Hydrallostane is (5S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one . The InChI and SMILES strings provide a textual representation of the molecule structure .


Physical And Chemical Properties Analysis

Hydrallostane has a molecular weight of 364.5 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the resources I have.

Scientific Research Applications

Hydration of Fat-Free Body Mass

The hydration of fat-free body mass, which is critical in body-composition research, is largely constant across mammals, including humans. This constancy, approximately 0.73, is integral to estimating total body fat. Research in this area helps in understanding body composition and the impact of various factors on it. It is a cornerstone of body-composition research and important in developing methodologies for accurately assessing body composition (Wang et al., 1999).

Hydra as a Model System for Environmental Studies

The Hydra species, a freshwater organism, serves as a bioindicator for environmental assessments. It is significant for studying the impact of environmental pollutants, such as metals, organic toxicants, and industrial effluents. Its characteristics, including regenerative abilities and sensitivity to pollutants, make it a valuable model for aquatic toxicology and environmental studies (Quinn et al., 2012).

Integrated Micrometeorological System for Evaporation Measurement

The integrated system known as Hydra, used in micrometeorological research, facilitates the measurement of evaporation. It combines sensors, real-time processing units, and software for data analysis. This technology has been applied in diverse environments, such as crop fields and forests, contributing significantly to our understanding of environmental processes and climate studies (Shuttleworth et al., 1988).

Biomedical Applications of Hydrazones

Hydrazones, with features like site-specific drug release and response to pH environments, have applications in biomedical fields. They are used in drug delivery systems for targeted treatments in areas like tumor tissue or thrombosis, demonstrating versatility in clinical applications ranging from anti-inflammatory to anticancer treatments (Wahbeh & Milkowski, 2019).

Potential New Technology to Regrow Heart Tissue

Hydra Biosciences is developing protein-based drugs that encourage self-regeneration of heart muscle tissue after a heart attack. This innovative approach aims to enhance the heart's natural regenerative capabilities, potentially revolutionizing treatments for heart attack recovery and reducing the risk of congestive heart failure (Expert Review of Medical Devices, 2006).

Laboratory Synthesis of Pure Methane Hydrate

Research on gas hydrates, including methane hydrate, has applications in energy and material science. The synthesis and study of these hydrates contribute to understanding their physical properties, decomposition behavior, and potential as an energy resource, enhancing knowledge in geochemistry and energy resource management (Stern et al., 2000).

Biological Activities of Hydrazone Derivatives

Hydrazones are studied for their potential in developing new drugs with various biological activities, including anticonvulsant, antidepressant, antiinflammatory, and antimicrobial properties. This research is significant for new drug development, contributing to pharmaceutical sciences and medicinal chemistry (Rollas & Küçükgüzel, 2007).

properties

IUPAC Name

(5S,8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSFOIGNUQUIGE-SERXDUEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315934
Record name 5alpha-Dihydrocortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrallostane

CAS RN

516-41-6
Record name 5α-Dihydrocortisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Dihydrocortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5alpha-Dihydrocortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDRALLOSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/364XCM54BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HL Holland, DH Nguyen, NM Pearson - Steroids, 1995 - Elsevier
The biotransformation of a series of corticosteroids by the fungus Penicillium decumbens ATCC 10436 has been investigated. Conversion to the corresponding 5α-dihydrosteroid was …
Number of citations: 31 www.sciencedirect.com
MP Hodson, GJ Dear, AD Roberts, CL Haylock… - Analytical …, 2007 - Elsevier
The use of nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography–mass spectrometry (LC–MS) as complementary analytical techniques for open metabolic …
Number of citations: 68 www.sciencedirect.com

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